molecular formula C19H19N3O2 B2908860 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034351-17-0

2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2908860
CAS RN: 2034351-17-0
M. Wt: 321.38
InChI Key: BKKPSVFOCWJDMB-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Mechanism of Action

2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a variety of neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the activity of this receptor, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can modulate these processes and potentially improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, possibly through its effects on the amygdala and prefrontal cortex. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have antidepressant effects, possibly through its effects on the hippocampus and prefrontal cortex. In addiction research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior, possibly through its effects on the nucleus accumbens and prefrontal cortex.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more targeted manipulation of this receptor compared to non-selective antagonists. However, a limitation of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is its potential off-target effects, as it may bind to other receptors in addition to mGluR5.

Future Directions

There are several potential future directions for research on 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is its potential applications in the treatment of substance use disorders, particularly in combination with other medications or behavioral therapies. Additionally, further research is needed to better understand the mechanisms underlying 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide's effects on cognitive deficits in schizophrenia, which could potentially lead to the development of new treatments for the disorder. Finally, there may be potential applications for 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves a multi-step process starting with the reaction of 2-methoxybenzoyl chloride with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the intermediate 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. The intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance use disorders. In schizophrenia research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to improve cognitive deficits in animal models of the disorder.

properties

IUPAC Name

2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPSVFOCWJDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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